Stereochemical Purity as a Critical Determinant in Lurasidone Intermediate Synthesis
The (1R,2R) configuration is the stereochemical requirement for the key intermediate in the synthesis of Lurasidone hydrochloride. While the racemic trans-isomer (CAS 92116-90-0) can be utilized, it necessitates an additional resolution step using a chiral resolving agent, which inherently reduces overall process yield. The use of the pre-resolved (1R,2R)-enantiomer circumvents this step, directly providing the correct stereochemical input . The (1S,2S)-enantiomer (CAS 488703-61-3) is not suitable for this application, as it would lead to the incorrect enantiomer of the final API, which is likely inactive or possesses a different pharmacological profile .
| Evidence Dimension | Stereochemical suitability for Lurasidone synthesis |
|---|---|
| Target Compound Data | Correct (1R,2R) stereochemistry for direct use in API synthesis |
| Comparator Or Baseline | (1S,2S)-enantiomer (CAS 488703-61-3) and racemic trans-mixture (CAS 92116-90-0) |
| Quantified Difference | Not applicable (qualitative stereochemical requirement); racemic mixture requires additional resolution step, reducing overall yield. |
| Conditions | Pharmaceutical intermediate synthesis pathway for Lurasidone hydrochloride |
Why This Matters
For procurement, selecting the correct (1R,2R)-enantiomer eliminates the need for costly and yield-reducing chiral resolution steps, directly impacting process efficiency and cost-of-goods in API manufacturing.
